

Application Notes and Protocols: Sergliflozin Etabonate for In Vitro SGLT2 Inhibition Assays

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Compound of Interest

Compound Name: *Sergliflozin Etabonate*

Cat. No.: *B1681633*

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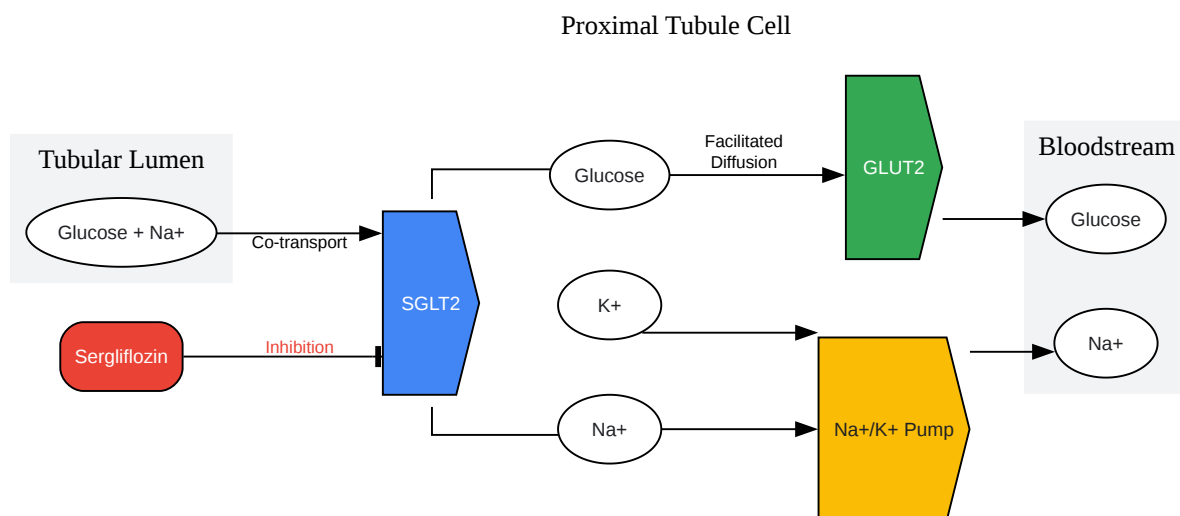
These application notes provide a detailed overview and experimental protocols for the in vitro assessment of **Sergliflozin Etabonate**, a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The protocols are designed to offer a robust framework for academic and industry researchers investigating the mechanism and efficacy of SGLT2 inhibitors.

Introduction

Sergliflozin etabonate is a potent and selective inhibitor of SGLT2, a membrane protein primarily expressed in the kidneys responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.^[1] By inhibiting SGLT2, sergliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.^{[1][2][3][4][5]} This mechanism of action is independent of insulin secretion, making SGLT2 inhibitors a valuable therapeutic class for the treatment of type 2 diabetes mellitus.^{[2][4]} **Sergliflozin etabonate** is a prodrug that is rapidly converted to its active form, sergliflozin.^[6] While its clinical development was discontinued after Phase II trials, it remains a relevant tool for in vitro studies of SGLT2 function and inhibition.^{[1][6][7]}

SGLT2 Signaling Pathway and Inhibition

The following diagram illustrates the mechanism of glucose reabsorption by SGLT2 in the proximal tubules of the kidney and the inhibitory action of sergliflozin.



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SGLT2-mediated glucose reabsorption and its inhibition by Sergliflozin.

Quantitative Data: SGLT2 Inhibition Profile

The inhibitory potency of sergliflozin and other SGLT2 inhibitors is typically determined by in vitro assays measuring the half-maximal inhibitory concentration (IC₅₀). The following table summarizes representative inhibitory activities.

Compound	Target	IC50 (nM)	Assay System
Sergliflozin	hSGLT2	1.2	CHO cells expressing hSGLT2
Sergliflozin	hSGLT1	1400	CHO cells expressing hSGLT1
Dapagliflozin	hSGLT2	0.5-1.2	Various cell-based assays
Canagliflozin	hSGLT2	2.2-4.4	Various cell-based assays
Empagliflozin	hSGLT2	1.1-3.1	Various cell-based assays

Note: IC50 values can vary depending on the specific assay conditions and cell line used.

Experimental Protocol: Fluorescent Glucose Uptake Assay for SGLT2 Inhibition

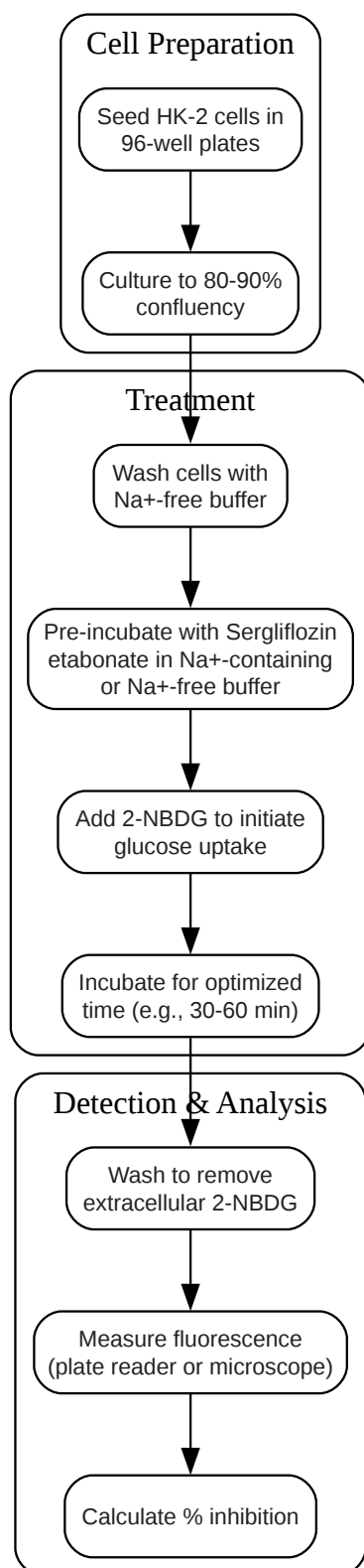
This protocol describes a non-radioactive method for assessing SGLT2 activity and its inhibition by compounds like **sergliflozin etabonate**, utilizing a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), in a human kidney proximal tubule cell line (HK-2) that endogenously expresses SGLT2.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials

- HK-2 cell line
- DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
- **Sergliflozin etabonate**
- 2-NBDG (fluorescent glucose analog)
- D-glucose

- Sodium-containing buffer (e.g., Krebs-Ringer-HEPES with 140 mM NaCl)
- Sodium-free buffer (e.g., Krebs-Ringer-HEPES with 140 mM choline chloride)
- 96-well black, clear-bottom microplates
- Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
- Fluorescence microscope (optional)

Experimental Workflow Diagram



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Workflow for the fluorescent glucose uptake assay.

Step-by-Step Procedure

- Cell Culture:
 - Culture HK-2 cells in DMEM/F12 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
 - Seed the cells into 96-well black, clear-bottom plates at an appropriate density to reach 80-90% confluency on the day of the assay.
- Compound Preparation:
 - Prepare stock solutions of **sergliflozin etabonate** in a suitable solvent (e.g., DMSO).
 - Prepare serial dilutions of **sergliflozin etabonate** in sodium-containing buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤0.5%).
- Glucose Uptake Assay:
 - On the day of the assay, aspirate the culture medium from the wells.
 - Wash the cells twice with a sodium-free buffer to remove residual glucose and sodium.
 - Add the **sergliflozin etabonate** dilutions (in sodium-containing buffer) to the respective wells. Include control wells with buffer only (no inhibitor) and wells with a known SGLT2 inhibitor like phlorizin or dapagliflozin as a positive control.^[9]
 - To determine sodium-dependent uptake, include control wells where the incubation is performed in a sodium-free buffer.
 - Pre-incubate the cells with the compounds for 10-15 minutes at 37°C.
 - Add 2-NBDG to all wells to a final concentration of approximately 100-200 μM.^[9] The optimal concentration should be determined empirically.

- Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes) to allow for 2-NBDG uptake.
- Terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold sodium-free buffer to remove extracellular 2-NBDG.
- Fluorescence Measurement:
 - After the final wash, add sodium-free buffer or a cell lysis buffer to each well.
 - Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 2-NBDG (e.g., Ex: 485 nm, Em: 535 nm).
 - Alternatively, visualize and quantify cellular fluorescence using a fluorescence microscope.
- Data Analysis:
 - Subtract the background fluorescence (from wells with no cells).
 - Determine the sodium-dependent 2-NBDG uptake by subtracting the fluorescence values obtained in the sodium-free buffer from those in the sodium-containing buffer.
 - Calculate the percentage inhibition for each concentration of **sergliflozin etabonate** relative to the control (no inhibitor) for the sodium-dependent uptake.
 - Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The described fluorescent glucose uptake assay provides a reliable and non-radioactive method for characterizing the in vitro inhibitory activity of **sergliflozin etabonate** on SGLT2.[9][10] This protocol can be adapted for high-throughput screening of novel SGLT2 inhibitors and for further mechanistic studies. Careful optimization of parameters such as cell density, 2-NBDG concentration, and incubation time is crucial for obtaining reproducible and accurate results.

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